molecular formula C21H23NO6 B589843 Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate CAS No. 138381-83-6

Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate

Cat. No. B589843
CAS RN: 138381-83-6
M. Wt: 385.416
InChI Key: GBRJHLWAZWZRJM-KZBHQWPGSA-N
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Description

Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C21H23NO6 and its molecular weight is 385.416. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has been focused on synthesizing and evaluating the biological activities of various compounds, including those with pyrrole and pyridine moieties. For instance, Muchowski et al. (1985) explored the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds for their anti-inflammatory and analgesic activities. Their work demonstrates the potential of such compounds in developing new analgesic and anti-inflammatory agents, highlighting the importance of structural modifications to enhance biological properties (Muchowski et al., 1985).

Antimicrobial Evaluation

Elgemeie et al. (2017) described the synthesis of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, investigating their antibacterial and antifungal activity. This research underscores the significance of pyridine derivatives in developing antimicrobial agents, offering a foundation for further exploration into similar compounds (Elgemeie et al., 2017).

Synthetic Methodologies

The development of new synthetic methodologies for complex molecules is another area of application. For example, Altenbach and Blanda (1998) reported on the de novo synthesis of building blocks for isofagomin analogues, starting from related pyridine derivatives. Their work contributes to the broader field of synthetic organic chemistry by providing new routes for the synthesis of complex molecules, which could be applicable to the synthesis of benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate derivatives (Altenbach & Blanda, 1998).

properties

IUPAC Name

benzyl (8R,8aR)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c23-17-11-22(21(25)27-12-14-7-3-1-4-8-14)16-13-26-20(28-19(16)18(17)24)15-9-5-2-6-10-15/h1-10,16-20,23-24H,11-13H2/t16?,17?,18-,19-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRJHLWAZWZRJM-KZBHQWPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2C(N1C(=O)OCC3=CC=CC=C3)COC(O2)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([C@H]([C@H]2C(N1C(=O)OCC3=CC=CC=C3)COC(O2)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747128
Record name Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138381-83-6
Record name Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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